CPhosPdG3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CPhos Pd G3 is a modified G3 precatalyst (G3′ ). It has been synthesized by Buchwald and coworkers from second generation (G2) precatalyst by methylation of the amino group present on biphenyl backbone. It is a useful catalyst for various cross-coupling reactions. They are versatile catalysts. They have long life in solution and are readily soluble in various organic solvents. G3- precatalysts have been employed in various C-N bond forming reactions.

科学研究应用

CPhos 一款计算和可视化进化上保守的功能性磷酸化位点的程序

: Zhao et al. (2012) 开发了一款名为 CPhos 的 Java 程序,它使用基于信息论的方法评估物种间磷酸化位点的保守性。此工具可用于分析和优先考虑磷酸化位点,以在磷酸化蛋白质组学研究中进行实验验证 (Zhao et al., 2012).

焦磷酸钙晶体和低磷血症中的炎症: Beck et al. (2008) 讨论了焦磷酸钙二水合物 (CPPD) 晶体在低磷血症中诱导炎症的作用,低磷血症是一种罕见的骨骼和矿物质代谢先天性疾病。这项研究有助于了解晶体诱导的细胞活化和炎症的机制 (Beck et al., 2008).

Mi-2 复合物和 DNA 甲基化: Wade et al. (1999) 发现了一个组蛋白脱乙酰基酶复合物,它涉及 CpG 二核苷酸处 DNA 的甲基化,这对于哺乳动物发育至关重要,并且与转录沉默有关。这项研究将 DNA 甲基化与组蛋白脱乙酰化和转录沉默联系起来 (Wade et al., 1999).

焦磷酸钙沉积病的成像: Miksanek 和 Rosenthal (2015) 综述了有关焦磷酸钙沉积病 (CPPD) 成像的最新文献,CPPD 是一种常见的关节炎形式。这项工作突出了诊断超声和其他成像方法在检测 CPP 沉积物方面的效用 (Miksanek & Rosenthal, 2015).

EULAR 焦磷酸钙沉积的建议: Zhang et al. (2011) 制定了基于证据的 CPPD 管理建议,包括非药物治疗和药物治疗。这些指南对于治疗这种情况的临床医生很重要 (Zhang et al., 2011).

作用机制

Target of Action

CPhosPdG3 is primarily used as a catalyst in various cross-coupling reactions . Its primary targets are the reactants in these reactions, facilitating their interaction to produce the desired products .

Mode of Action

The compound interacts with its targets by providing a platform for the reactants to come together and react . It does this by coordinating to the reactants, reducing the energy barrier for the reaction, and thus accelerating the reaction rate .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is used to catalyze. In general, it is involved in various cross-coupling reactions, such as the buchwald-hartwig cross coupling reaction, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .

Pharmacokinetics

Its solubility, stability, and reactivity are crucial factors that can influence its effectiveness as a catalyst .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the products of the reactions it catalyzes. By facilitating these reactions, it enables the formation of new chemical bonds and the synthesis of complex molecules .

属性

| { "Design of the Synthesis Pathway": "The synthesis of CPhosPdG3 can be achieved through a multistep reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "PdCl2", "CPhos ligand", "G3 dendrimer", "Na2CO3", "EtOH", "H2O" ], "Reaction": [ "Step 1: Dissolve PdCl2 in a mixture of EtOH and H2O.", "Step 2: Add CPhos ligand to the solution and stir for several hours.", "Step 3: Add Na2CO3 to the solution to form a Pd-CPhos complex.", "Step 4: Add G3 dendrimer to the solution and stir for several hours.", "Step 5: Purify the resulting mixture using column chromatography to obtain CPhosPdG3." ] } | |

CAS 编号 |

1447963-73-6 |

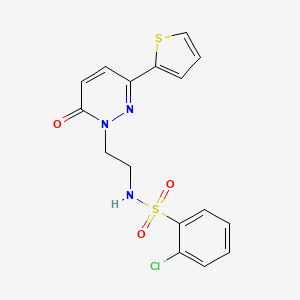

分子式 |

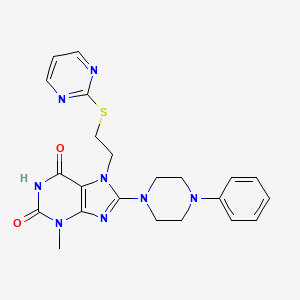

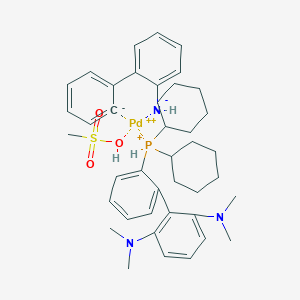

C41H54N3O3PPdS |

分子量 |

806.3 g/mol |

IUPAC 名称 |

2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonate;palladium(2+);2-phenylaniline |

InChI |

InChI=1S/C28H41N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |

InChI 键 |

QAUJHLYEFTZVSE-UHFFFAOYSA-M |

SMILES |

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |

规范 SMILES |

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

溶解度 |

not available |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)

![2-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopentyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000822.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)

![{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B3000825.png)

![2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3000834.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B3000835.png)

![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3000836.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B3000839.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B3000840.png)